BI-853520
Description
Role of FAK in Cellular Processes Critical for Malignancy
FAK's involvement in cancer stems from its ability to regulate key cellular processes that are often dysregulated in malignant cells. frontiersin.orgnih.govnih.gov
Cell Survival and Proliferation Signaling
FAK plays a pivotal role in promoting tumor cell survival and proliferation through both kinase-dependent and kinase-independent mechanisms. frontiersin.orgfrontiersin.org It mediates multiple signaling pathways essential for these processes. frontiersin.orgfrontiersin.org A key pathway regulated by FAK is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, migration, invasion, and metastasis. frontiersin.orgfrontiersin.org Activated FAK can form complexes with PI3K, enhancing its activation and downstream signaling. frontiersin.orgfrontiersin.org FAK also influences the RAS/RAF/MEK/ERK signaling pathway, which is vital for tumor cell survival and invasion. frontiersin.orgfrontiersin.org Furthermore, nuclear FAK can impact cell survival by interacting with and promoting the degradation of the tumor suppressor protein p53. nih.govmdpi.combiologists.comtandfonline.com FAK's FERM domain can act as a scaffold for the interaction between MDM2 and p53, facilitating p53 degradation and thus inhibiting apoptosis and promoting cancer cell survival. tandfonline.com FAK activation can also lead to the nuclear translocation of YAP, which is involved in proliferation signaling in response to IGF-1. nih.govmdpi.com
Cell Migration and Invasion Mechanisms
Elevated FAK expression is strongly linked to unfavorable outcomes in cancer patients due to its critical role in promoting tumor metastasis. frontiersin.org FAK is a key regulator of cell migration and invasion, processes essential for metastasis. nih.govnih.govijbs.com It participates in the dynamic assembly and disassembly of focal adhesions and interacts with the actin cytoskeleton, which are crucial for cell movement. frontiersin.orgmdpi.com FAK-enhanced signals are critical for efficient cell migration in response to growth factor receptor and integrin stimulation. nih.gov FAK can regulate cell migration and invasion through various signaling pathways, including serving as a scaffold for Src phosphorylation of p130cas and directly phosphorylating Grb7 in a PI3K-dependent manner. nih.gov The FAK/Src complex provides a platform for the docking and phosphorylation of other signaling molecules, such as ERK2/MAPK, which regulates cell proliferation and differentiation, as well as cell motility. oncotarget.commdpi.com FAK also influences the activity of Rho family GTPases, which are downstream proteins that regulate cytoskeletal dynamics essential for cell migration and invasion. ijbs.com
Regulation of Anchorage-Independent Growth
A critical aspect of tumor metastasis is the ability of cancer cells to survive after detaching from the extracellular matrix, a process known as anoikis resistance. nih.govbiologists.combiologists.com FAK plays a significant role in facilitating this survival and promoting anchorage-independent growth, a hallmark of transformed cells. biologists.combiologists.comaacrjournals.orgnih.gov Membrane-targeted FAK promotes cell transformation and anchorage-independent growth, a process dependent on FAK Y397 phosphorylation and kinase activity. biologists.combiologists.com FAK can activate pathways like PI3K and Wnt signaling to support cell survival under anchorage-independent conditions. biologists.combiologists.com Studies have shown that genetic or pharmacological inhibition of FAK selectively induces apoptosis in tumor cells specifically in anchorage-independent settings. biologists.combiologists.comnih.gov
FAK as a Therapeutic Target in Cancer
Given its central role in multiple pro-tumorigenic processes, FAK is considered a promising therapeutic target in cancer. frontiersin.orgnih.govnih.govacs.org Increased FAK expression and/or activation are found in various human cancers, correlating with increased malignancy and invasiveness. nih.govnih.govnih.gov Targeting FAK has shown potential in inhibiting tumorigenesis, metastasis, and drug resistance. frontiersin.orgnih.gov
BI-853520 (also known as Ifebemtinib or IN10018) is a chemical compound that has been investigated as a FAK inhibitor. frontiersin.orgmdpi.comnih.govresearchgate.net It is a selective and potent ATP-competitive inhibitor that binds to the FAK kinase domain, blocking ATP access. mdpi.commdpi.comnih.govresearchgate.net Preclinical studies have demonstrated that this compound effectively inhibits FAK autophosphorylation at Tyr397. mdpi.commdpi.com This inhibition affects downstream signaling pathways, including PI3K/AKT, STAT3, and JNK, influencing cell viability, proliferation, migration, and the tumor microenvironment. researchgate.net
Research findings indicate that this compound exhibits robust anti-cancer activity in various preclinical models. frontiersin.orgresearchgate.net It has shown efficacy in inhibiting the in vitro growth of malignant pleural mesothelioma cell spheroids and significantly reducing tumor weight in mice. frontiersin.orgmdpi.com this compound also demonstrates effective inhibitory effects on cell proliferation and microvascular growth in tumor tissue. frontiersin.org In breast cancer, this compound has been shown to exert anti-tumor effects, reducing primary tumor growth and metastasis in various orthotopic mouse models. frontiersin.orgmdpi.com Its high specificity for FAK in breast cancer cells has been noted, repressing FAK activity through the inhibition of Y397 autophosphorylation while not affecting the phosphorylation of FAK's homologue, PYK2. mdpi.com
Table 1: Compound and PubChem CID
| Compound Name | PubChem CID |
| This compound | 46207957 |
Table 2: Preclinical Findings with this compound
| Cancer Type (Model) | Observed Effect | Source |
| Malignant Pleural Mesothelioma (in vitro) | Inhibition of spheroid formation. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| Malignant Pleural Mesothelioma (in vivo) | Reduced tumor weight and orthotopic tumor growth. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| Breast Cancer (in vitro/in vivo) | Robust anti-cancer activity, inhibition of primary tumor growth and metastasis, inhibition of cell proliferation. | frontiersin.orgmdpi.com |
| Prostate Cancer (in vitro) | Inhibition of FAK Y397 phosphorylation (IC50 of 1 nM in PC3 cells). mdpi.commdpi.com | mdpi.commdpi.com |
| Prostate Cancer (in vivo) | Suppression of PC-3 prostate adenocarcinoma xenograft growth. mdpi.com | mdpi.com |
The preclinical data support the potential of this compound as an anti-proliferative approach for cancer therapy by repressing FAK activity.
Properties
Molecular Formula |
C₂₉H₂₈N₄O₂ |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Molecular Characterization of Bi 853520
Classification as an ATP-Competitive FAK Inhibitor
BI-853520 is a novel, potent, and highly selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). nih.govnih.govfrontiersin.org Its mechanism of action is classified as ATP-competitive. nih.govnih.govfrontiersin.orgd-nb.info This means that this compound functions by binding to the kinase domain of the FAK protein, specifically at the site where adenosine (B11128) triphosphate (ATP) would normally bind. mdpi.comencyclopedia.pub By occupying this ATP-binding pocket, the compound directly blocks the access of ATP, which is essential for the kinase's enzymatic activity. mdpi.comencyclopedia.pub This inhibition of ATP binding prevents the autophosphorylation of FAK at the tyrosine 397 (Y397) site, a critical step in the activation of FAK-mediated signaling pathways. d-nb.infomdpi.comencyclopedia.pub The development of ATP-competitive inhibitors represents a primary strategy for targeting FAK in research settings. frontiersin.orgmdpi.com
Enzymatic Potency and Selectivity Profile
This compound is distinguished by its high potency against FAK and its remarkable selectivity, particularly when compared to closely related kinases. nih.govd-nb.info
In enzymatic assays, this compound demonstrates potent inhibition of recombinant FAK. nih.govd-nb.info Research findings have consistently reported a half-maximal inhibitory concentration (IC50) value of 1 nM for this compound against FAK. nih.govd-nb.infoinvivochem.comnih.govmedchemexpress.com This level of potency is comparable to other FAK inhibitors that have been evaluated in preclinical and clinical studies. nih.gov In cellular-based assays, this compound was shown to inhibit the autophosphorylation of FAK at the Y397 site in PC-3 prostate cancer cells with a median half-maximal effective concentration (EC50) of 1 nmol/L. nih.govd-nb.inforesearchgate.net
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Recombinant FAK | 1 nih.govd-nb.info |
| VS-6063 (Defactinib) | FAK | 0.6 nih.gov |
| PF-00562271 | FAK | 1.5 nih.gov |
| GSK2256098 | FAK | 2–15 nih.gov |
A key characteristic of this compound is its high degree of selectivity for FAK over other kinases, including its closest structural homolog, Proline-rich Tyrosine Kinase 2 (PYK2). d-nb.infonih.gov In enzymatic assays, this compound did not inhibit PYK2 even at concentrations greater than 50,000 nmol/L. nih.govd-nb.infonih.gov This demonstrates a selectivity of more than 1,000-fold for FAK compared to PYK2. researchgate.net Studies in breast cancer cell lines further confirmed this specificity, showing that while this compound repressed FAK autophosphorylation, the phosphorylation of PYK2 remained unaffected. mdpi.comencyclopedia.pub
In a broader screening panel of 264 different kinases, this compound showed minimal off-target activity. researchgate.net At a concentration of 1,000 nM, only four other enzymes were inhibited by more than 50%. researchgate.net The most sensitive of these were FER kinase and FES kinase, with IC50 values of 900 nM and 1040 nM, respectively. d-nb.infomedchemexpress.com
| Compound | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity (FAK vs. PYK2) |
|---|---|---|---|
| This compound | 1 d-nb.infonih.gov | >50,000 nih.govd-nb.infonih.gov | >50,000-fold |
| PF-562,271 | 2 d-nb.info | 22 d-nb.info | ~11-fold |
Cellular and Subcellular Mechanisms of Bi 853520 Action
Impact on FAK Autophosphorylation and Activation
The activation of FAK is initiated by its autophosphorylation at the tyrosine 397 (Y397) residue. This event is a critical step that creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent initiation of downstream signaling cascades.
BI-853520 demonstrates a potent and specific inhibitory effect on the autophosphorylation of FAK at the Y397 site. mdpi.com In preclinical studies involving various cancer cell lines, this compound has been shown to effectively suppress this key activation step.
Research on human prostate carcinoma cells (PC-3), which have high endogenous levels of FAK, revealed that this compound inhibits FAK autophosphorylation with an IC50 of 1 nmol/L. researchgate.netmdpi.com Similarly, in studies with ovarian cancer cell lines (SKOV3 and OVCAR3), treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of FAK at Y397, without affecting the total FAK protein expression. nih.gov This inhibition was observed at concentrations ranging from 0.1 to 10 μM. nih.gov Further studies in breast cancer cells also confirmed that this compound represses FAK activity through the specific inhibition of Y397 autophosphorylation, while the phosphorylation of its homologue, PYK2, remained unaffected, highlighting the selectivity of the compound. mdpi.com
| Cell Line | Cancer Type | Effect | Key Finding |
|---|---|---|---|
| PC-3 | Prostate Cancer | Inhibition of FAK Autophosphorylation | IC50 of 1 nmol/L. researchgate.net |
| SKOV3 | Ovarian Cancer | Dose-dependent decrease in p-FAK(Y397) | Inhibition observed at concentrations of 0.1-10 μM. nih.gov |
| OVCAR3 | Ovarian Cancer | Dose-dependent decrease in p-FAK(Y397) | Inhibition observed at concentrations of 0.1-10 μM. nih.gov |
| Breast Cancer Cells | Breast Cancer | Specific inhibition of p-FAK(Y397) | Did not affect the phosphorylation of PYK2. mdpi.com |
Modulation of Downstream Signaling Pathways
By inhibiting FAK activation, this compound modulates key intracellular signaling pathways that are crucial for tumor progression and survival.
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer. FAK activation is known to trigger this signaling cascade. Studies have demonstrated that this compound effectively downregulates the activation of the PI3K/AKT/mTOR pathway in cancer cells.
In ovarian cancer cell lines, treatment with this compound led to a significant decrease in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR. nih.gov This indicates that by blocking FAK, this compound prevents the transmission of signals that maintain the activity of this pro-survival pathway. nih.gov The suppression of the PI3K/AKT/mTOR pathway is a key mechanism through which this compound exerts its anti-proliferative and other anti-cancer effects. nih.gov
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling route that governs cell proliferation and survival. FAK activation is closely linked to the transduction of signals through this pathway. frontiersin.org Research indicates that FAK promotes the invasion and metastasis of tumor cells by regulating the activation of the RAS/RAF/MEK/ERK signaling pathway. frontiersin.org
By inhibiting FAK, this compound is understood to interfere with the activation of this cascade. While direct studies detailing the specific effects of this compound on each component of the RAS/RAF/MEK/ERK pathway are emerging, the established relationship between FAK and this pathway provides a clear mechanistic link. Inhibition of FAK is expected to lead to reduced signaling through the ERK cascade, contributing to the compound's anti-tumor activity. This is supported by findings with other FAK inhibitors, which have been shown to impair the downstream ERK pathway. mdpi.com
Effects on Malignant Cellular Phenotypes In Vitro
The inhibition of FAK and its downstream signaling pathways by this compound translates into tangible anti-cancer effects at the cellular level, as observed in various in vitro models.
A primary consequence of this compound treatment in cancer cells is the significant suppression of cell proliferation and viability. This effect has been documented across multiple cancer types. In ovarian cancer cells, this compound treatment greatly suppresses cell proliferation and viability. nih.gov Furthermore, it was shown to decrease anchorage-independent growth, a hallmark of cancer cells, in a dose-dependent manner. nih.gov Specifically, at a concentration of 15 μM, a notable decrease in colony formation was observed in ovarian cancer cell lines. nih.gov
In prostate cancer PC-3 cells, this compound blocks anchorage-independent proliferation with an EC50 of 3 nmol/L. researchgate.net This demonstrates a potent inhibitory effect on the malignant growth characteristic of cancer cells, which are significantly more sensitive to the compound in this state compared to when grown in conventional monolayer cultures. researchgate.net
| Cancer Type | Effect | Observation |
|---|---|---|
| Ovarian Cancer | Suppression of Proliferation & Viability | Greatly suppressed cell proliferation and viability. nih.gov |
| Ovarian Cancer | Inhibition of Colony Formation | Dose-dependent decrease observed, notable at 15 μM. nih.gov |
| Prostate Cancer (PC-3) | Inhibition of Anchorage-Independent Growth | EC50 of 3 nmol/L. researchgate.net |
Attenuation of Cell Migration and Invasion
The compound this compound has demonstrated notable effects on curbing the migration and invasion of cancer cells, which are critical processes in tumor metastasis. As an inhibitor of Focal Adhesion Kinase (FAK), this compound targets a key regulator of cell motility.
In studies involving ovarian cancer cell lines, such as SKOV3 and OVCAR3, treatment with this compound has been shown to significantly suppress both cell migration and invasion nih.govnih.gov. Wound healing assays revealed that this compound impaired the migratory ability of these cells even at a concentration of 1 μM nih.gov. Transwell migration assays further confirmed the potent inhibitory effect of the compound on cell migration nih.gov. However, the inhibition of cell invasion in these assays appeared to be more pronounced at higher doses, suggesting that this effect might be linked to its anti-proliferative properties nih.gov.
Similarly, in the context of malignant pleural mesothelioma (MPM), this compound was found to decrease cell migration in three out of four tested MPM cell lines nih.govnih.gov. This highlights the compound's potential to interfere with the metastatic cascade in various cancer types. The mechanism of action is tied to the inhibition of FAK, which is a central component in the signaling pathways that govern cell movement and invasion researchgate.net.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| SKOV3 & OVCAR3 | Wound Healing Assay | 1 μM | Impaired wound healing ability | nih.gov |
| SKOV3 & OVCAR3 | Transwell Migration Assay | Not specified | Strong inhibition of migration | nih.gov |
| SKOV3 & OVCAR3 | Transwell Invasion Assay | High dose | Inhibition of invasion | nih.gov |
Inhibition of Anchorage-Independent Colony Formation and Spheroid Growth
A hallmark of transformed cells is their ability to grow and proliferate without being attached to a solid surface, a characteristic known as anchorage-independent growth. This compound has shown potent activity in disrupting this capability in various cancer models.
In studies on prostate carcinoma cells (PC-3), this compound potently blocked anchorage-independent proliferation, with a median EC50 value of 3 nmol/L for inhibiting colony formation in soft agar d-nb.inforesearchgate.net. This is in stark contrast to its effect on cells grown as adherent monolayers, which were found to be approximately 1000-fold less sensitive d-nb.inforesearchgate.net. This selectivity highlights the compound's specific targeting of a key tumorigenic trait.
Research on ovarian cancer cell lines (SKOV3 and OVCAR3) also confirmed these findings. While treatment with 5 μM of this compound had no significant impact on colony formation, a concentration of 15 μM led to a decrease in colony formation nih.govresearchgate.net. When these cells were cultured in soft agar to assess anchorage-independent growth, this compound significantly reduced the number of colonies at a concentration of 10 μM nih.govresearchgate.net.
Furthermore, this compound has been shown to be effective against three-dimensional (3D) tumor models. In malignant pleural mesothelioma (MPM), the compound demonstrated potent activity by inhibiting spheroid growth nih.govnih.govresearchgate.net. This is particularly significant as spheroids more closely mimic the microenvironment of solid tumors. The ability to reduce tumorsphere formation underscores the potential of this compound to target cancer cells in a more physiologically relevant context mdpi.comencyclopedia.pub.
| Cancer Type | Cell Line | Assay | This compound Concentration | Result | Reference |
|---|---|---|---|---|---|
| Prostate Cancer | PC-3 | Soft Agar Colony Formation | EC50 of 3 nmol/L | Potent inhibition of colony formation | d-nb.inforesearchgate.net |
| Ovarian Cancer | SKOV3 & OVCAR3 | Colony Formation | 15 μM | Decreased colony formation | nih.govresearchgate.net |
| Soft Agar Assay | 10 μM | Significantly decreased colonies | nih.govresearchgate.net | ||
| Malignant Pleural Mesothelioma | MPM cell lines | Spheroid Formation | Not specified | Inhibited spheroid growth | nih.govnih.gov |
Reversal or Inhibition of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is implicated in tumor progression, metastasis, and the acquisition of therapeutic resistance mdpi.comnih.gov. This compound has been found to interfere with this process.
In ovarian cancer, this compound treatment was shown to suppress EMT nih.govnih.gov. This effect is part of the broader mechanism by which the compound inhibits cell proliferation, migration, and invasion in these cancer cells nih.govnih.govresearchgate.net. The suppression of EMT is linked to the downregulation of the PI3K/AKT/mTOR signaling pathway nih.govnih.gov.
Interestingly, the efficacy of this compound in animal models of human adenocarcinomas appears to be linked to the EMT status of the tumor cells. High efficacy of the compound was associated with a mesenchymal phenotype of the tumors d-nb.inforesearchgate.net. For instance, in pancreatic cancer models, the MIA PaCa-2 cell line, which is E-cadherin negative and expresses the mesenchymal marker vimentin, was highly sensitive to this compound. In contrast, the BxPC-3 cell line, which strongly expresses the epithelial marker E-cadherin, showed no statistically significant response d-nb.info. This suggests that EMT markers could potentially serve as biomarkers for sensitivity to this compound d-nb.inforesearchgate.net.
Impact on Cell Cycle Progression and Apoptosis Induction
This compound influences fundamental cellular processes such as cell cycle progression and apoptosis, or programmed cell death. As an inhibitor of FAK, it can disrupt signaling pathways that are crucial for cell survival and proliferation nih.gov.
In studies on breast cancer, RNA-sequencing analysis of 4T1 breast cancer xenografts treated with this compound revealed a significant downregulation of genes involved in cell proliferation and cell cycle progression mdpi.comencyclopedia.pubresearchgate.net. Specifically, key cell cycle regulators such as CDK1 and CDK4 were found to be downregulated mdpi.comencyclopedia.pub. This provides a molecular basis for the anti-proliferative effects of the compound. Functional enrichment analysis confirmed that biological processes such as the positive regulation of the cell cycle and cell proliferation were enriched in the genes downregulated by this compound treatment researchgate.net.
While direct induction of apoptosis by this compound is an area of ongoing research, the inhibition of FAK is generally associated with promoting apoptosis. FAK signaling contributes to cell survival by protecting cells from a form of programmed cell death called anoikis, which is induced by detachment from the extracellular matrix nih.gov. By inhibiting FAK, compounds like this compound can render cancer cells more susceptible to apoptosis. Other FAK inhibitors have been shown to induce caspase-mediated apoptosis mdpi.comencyclopedia.pubsci-hub.se.
Preclinical Efficacy Studies of Bi 853520 in Oncological Models
Anti-Tumor Activity in Human Xenograft Models
Preclinical studies utilizing human tumor xenograft models in immunodeficient mice have been instrumental in evaluating the anti-tumor activity of BI-853520. patsnap.comresearchgate.net These models allow for the assessment of the compound's direct effects on human cancer cells growing in a living system.
Efficacy in Diverse Adenocarcinoma Panels (e.g., Prostate, Pancreas, Lung, Ovary, Breast)
This compound has demonstrated anti-tumor effects in a variety of human adenocarcinoma xenograft models. nih.govresearchgate.netcancerbiomed.org The efficacy of this compound in these models appears to be linked to a mesenchymal tumor phenotype, often characterized by low expression of E-cadherin. nih.govcancerbiomed.orgd-nb.info
In prostate cancer, this compound has shown potent activity. It inhibited FAK Y397 phosphorylation in PC-3 prostate carcinoma cells with an IC50 of 1 nM and blocked anchorage-independent proliferation with an EC50 of 3 nM. medkoo.compatsnap.comresearchgate.netd-nb.infomdpi.com Treatment with this compound suppressed the growth of PC-3 prostate adenocarcinoma xenografts in nude mice. patsnap.commdpi.comresearchgate.net
Studies in pancreatic adenocarcinoma xenograft models, such as MIA PaCa-2, showed high efficacy with significant tumor growth inhibition (TGI) and even partial regressions observed at doses of 25 mg/kg and 50 mg/kg once daily. d-nb.info For instance, in the MIA PaCa-2 model, TGIs of 94% and 104% were reported for these dose levels, respectively, with partial regressions occurring in a notable percentage of tumors. d-nb.info However, efficacy varied across different pancreatic cancer models, with one model derived from BxPC-3 cells showing only modest growth inhibition (TGI = 29%) at 50 mg/kg, consistent with its more epithelial phenotype compared to the mesenchymal MIA PaCa-2 cells. d-nb.info
This compound has also shown robust anti-cancer activity in preclinical mouse models of breast cancer, including the suppression of primary tumor growth in models derived from Py2T, 4T1, and MTflECad cell lines. frontiersin.orgresearchgate.net Early treatment with this compound significantly improved tumor-free survival in MMTV-PyMT transgenic mice. researchgate.net Studies have also indicated efficacy in xenograft models of lung and ovarian carcinomas. nih.govresearchgate.net Across a panel of 18 human tumor xenograft models, including carcinomas of the lung, ovary, pancreas, and prostate, this compound demonstrated a range of responses, from complete tumor inhibition to resistance. nih.govresearchgate.net
Here is a summary of efficacy data in select adenocarcinoma xenograft models:
| Cancer Type | Model | Efficacy Endpoint | Key Finding | Source |
| Prostate | PC-3 xenograft | Tumor Growth Suppression | Significant suppression or regression observed. | patsnap.commdpi.comresearchgate.net |
| Pancreas | MIA PaCa-2 xenograft | Tumor Growth Inhibition (TGI) | TGI of 94-104% observed. Partial regressions in some tumors. | d-nb.info |
| Pancreas | BxPC-3 xenograft | Tumor Growth Inhibition (TGI) | TGI of 29% observed. | d-nb.info |
| Breast | Py2T, 4T1, MTflECad orthotopic/xenograft | Primary Tumor Growth | Significantly suppressed primary tumor growth. | researchgate.net |
| Breast | MMTV-PyMT transgenic | Tumor-free survival | Early treatment significantly improved survival. | researchgate.net |
| Lung | Xenograft models | Anti-tumor activity | Efficacy observed in some models. | nih.govresearchgate.net |
| Ovary | Xenograft models | Anti-tumor activity | Efficacy observed in some models. | nih.govresearchgate.net |
Suppression of Orthotopic Tumor Growth (e.g., Malignant Pleural Mesothelioma)
Beyond subcutaneous xenografts, this compound has been evaluated in orthotopic models, which better recapitulate the tumor's native microenvironment. In malignant pleural mesothelioma (MPM), this compound has shown promising results. It inhibited spheroid formation of MPM cells in vitro and significantly reduced orthotopic tumor growth in mice. medkoo.comfrontiersin.orgmdpi.comscilit.combiologists.comfrontiersin.orgsonar.ch Studies demonstrated that this compound treatment led to a significant reduction in tumor weight, cell proliferation, and microvascular density in vivo in MPM models. medkoo.comfrontiersin.org
Influence on the Tumor Microenvironment
Modulation of Immune Cell Infiltrates
Preclinical studies suggest that FAK inhibition can influence the composition of immune cells within the TME. FAK inhibitors in clinical development have been shown to inhibit the infiltration of suppressive myeloid cells and T regulatory (Treg) cells while enhancing the infiltration of effector T cells. cancerbiomed.org
Specifically, this compound has been reported to reduce the numbers of Tregs in the TME of murine squamous cell carcinoma (SCC) tumors. researchgate.net Conversely, some studies in pancreatic cancer models treated with a combination of FAK inhibition and radiation therapy noted an increase in macrophage and Treg infiltration compared to single treatments, highlighting the complex interplay within the TME. researchgate.net
Data on immune cell modulation by FAK inhibition include:
| Immune Cell Type | Effect of FAK Inhibition (General) | Effect of this compound (Specific) | Source |
| Suppressive Myeloid Cells | Inhibition of infiltration | Not specifically detailed for this compound in search results. | cancerbiomed.org |
| T regulatory (Treg) cells | Inhibition of infiltration | Reduced numbers observed in murine SCC models. Increased infiltration noted in combination therapy studies in PDAC. | cancerbiomed.orgresearchgate.netresearchgate.net |
| Effector T cells (e.g., CD8+ T cells) | Enhancement of infiltration | Increased CD8+ T cell infiltration noted in combination therapy studies in PDAC. cancerbiomed.orgresearchgate.net FAK depletion can increase CD28+ T cells. nih.gov | cancerbiomed.orgresearchgate.netnih.gov |
| Macrophages | Modulation observed (e.g., TAMs) | Increased infiltration noted in combination therapy studies in PDAC. | frontiersin.orgresearchgate.net |
Effects on Immunomodulatory Pathways and Anti-Tumor Immunity (e.g., CD80 signaling)
FAK inhibition can impact immunomodulatory pathways, thereby influencing anti-tumor immunity. FAK contributes to maintaining an immunosuppressive TME. frontiersin.orgmdpi.comnih.govcancerbiomed.org Targeting FAK can potentially prime the TME for immunotherapy. researchgate.net
Studies have suggested a link between FAK inhibition and T cell co-stimulation. Tumor regression achieved by FAK inhibition has been shown to occur through the interaction between the T cell co-stimulatory ligand CD80 and the T cell co-stimulatory receptor CD28 in syngeneic tumor models. nih.govnih.gov this compound, in particular, has been noted in the context of reducing Tregs in murine SCC tumors expressing the co-stimulatory ligand CD80. researchgate.net This suggests that this compound's effects on the TME may involve modulating interactions critical for effective anti-tumor immune responses. Furthermore, FAK depletion can lead to tumor regression by increasing the number of CD28+ T cells in the TME. nih.gov
The interplay between FAK and immunomodulatory pathways is complex, involving the regulation of chemokine secretion that influences immune cell recruitment and behavior. portlandpress.com Nuclear FAK has been shown to upregulate the expression of chemokines like CCL5, which can lead to Treg accumulation. researchgate.net While not exclusively focused on this compound, the role of FAK in these pathways provides a mechanistic basis for the observed immune microenvironment modulation by FAK inhibitors.
| Pathway/Interaction | Relevance to FAK Inhibition | Specific Link to this compound | Source |
| CD80-CD28 signaling | FAK inhibition can influence this interaction, contributing to anti-tumor immunity. | This compound noted in context of CD80-expressing tumors and Treg reduction. | nih.govresearchgate.netnih.gov |
| Treg recruitment (via chemokines like CCL5) | FAK can regulate chemokine expression influencing Treg accumulation. | Not specifically detailed for this compound's direct effect on chemokine secretion in search results, but its effect on Tregs is noted. | researchgate.netportlandpress.com |
| Immunosuppressive TME | FAK contributes to its maintenance. | Targeting FAK can prime the TME for immunotherapy. | frontiersin.orgmdpi.comnih.govcancerbiomed.orgresearchgate.net |
Biomarkers of Response and Resistance to Bi 853520
Identification of Predictive Biomarkers for Sensitivity
Identifying predictive biomarkers for BI-853520 sensitivity involves analyzing various molecular characteristics of tumors, including their phenotype, gene and microRNA expression profiles, and phosphoproteome.
Association with Mesenchymal Tumor Phenotype and E-cadherin Expression
High sensitivity to this compound in preclinical adenocarcinoma xenograft models has been consistently linked to a mesenchymal tumor phenotype d-nb.inforesearchgate.netnliwod.orgnih.govnih.govfrontiersin.org. This phenotype is often characterized by the loss or downregulation of E-cadherin expression d-nb.inforesearchgate.netnliwod.orgnih.govnih.govfrontiersin.org. Biomarker analysis, initially defined by the loss of E-cadherin expression and further supported by gene set enrichment analysis, has indicated this strong association d-nb.inforesearchgate.netnliwod.orgnih.gov. Highly sensitive xenograft models, including certain kidney, lung, ovary, pancreas, and prostate adenocarcinomas, were found to lack or express low levels of E-cadherin nih.gov. Conversely, a majority of resistant models were E-cadherin positive nih.gov. Studies in murine breast cancer models also showed that this compound was most effective in preventing metastasis in tumors with deficient or downregulated E-cadherin nih.gov.
While there is generally concordance between E-cadherin protein and mRNA expression, some exceptions exist, such as PC-3 tumors which showed high mRNA but low protein levels d-nb.info. A notable correlation has been observed between E-cadherin mRNA expression and tumor growth inhibition (TGI), with PC-3 tumors being an outlier d-nb.info.
Correlation with MicroRNA Expression Profiles (e.g., hsa-miR-200c-3p)
MicroRNA expression profiles have also been investigated to identify potential biomarkers for this compound sensitivity d-nb.inforesearchgate.netnliwod.orgnih.gov. In a panel of 13 adenocarcinoma models, the expression of hsa-miR-200c-3p showed a strong correlation with efficacy (R² = 0.889) d-nb.inforesearchgate.netnliwod.orgnih.govresearchgate.net. Highly sensitive tumors expressed low levels of hsa-miR-200c-3p, while resistant tumors showed high expression d-nb.inforesearchgate.net. Moderately sensitive tumors exhibited low to intermediate hsa-miR-200c-3p expression d-nb.info.
The expression of hsa-miR-200c-3p has helped to clarify sensitivity in some cases where E-cadherin expression alone was not definitively predictive d-nb.info. For instance, SW480 colon carcinomas and NCI-H2122 tumors were resistant despite low or negative E-cadherin staining, but both showed high hsa-miR-200c-3p expression, classifying them as epithelial-like d-nb.info. Similarly, SK-OV-3 tumors, which were moderately sensitive despite marked E-cadherin expression, showed intermediate levels of hsa-miR-200c-3p d-nb.info. Hsa-miR-200c-3p is an epithelial-specific microRNA known to promote E-cadherin expression nih.gov.
Table 1: Correlation between hsa-miR-200c-3p Expression and this compound Efficacy in Xenograft Models d-nb.inforesearchgate.net
| Sensitivity Classification | hsa-miR-200c-3p Expression (log2 values) | Number of Models |
| Highly Sensitive | 6.24 – 8.25 | 7 |
| Moderately Sensitive | 7.06 – 10.25 | 3 |
| Resistant | 13.13 – 13.69 | 4 |
Genetic Aberrations, Gene Expression Signatures, and Phosphoproteome Analysis
Ongoing research aims to identify additional biomarkers for predicting sensitivity to this compound based on genetic aberrations, comprehensive gene expression signatures, and phosphoproteome analysis of xenograft tumors patsnap.comaacrjournals.orgresearchgate.net. While genetic aberrations related to FAK have been reported, they appear to be rare, and their clinical significance is largely unknown d-nb.info. Large-scale screens of cancer cell lines have not been particularly informative for FAK inhibitors in providing unbiased information on the spectrum of drug efficacy across different cancer types and oncogenomes d-nb.info.
Gene set enrichment analysis has identified several gene sets linked to epithelial-mesenchymal transition (EMT) that are associated with sensitivity to this compound d-nb.info. Studies have also looked at the expression of specific genes like MUC13 and POF1B in relation to this compound sensitivity d-nb.info.
Analysis of the phosphoproteome can provide insights into the activated signaling pathways within tumors, which may also serve as predictive biomarkers patsnap.comaacrjournals.orgresearchgate.net.
Elucidation of Resistance Mechanisms in Preclinical Models
Understanding the mechanisms of resistance to FAK inhibitors like this compound is critical for developing strategies to overcome it. Resistance can arise from the complex role of FAK, which functions as both a kinase and a protein scaffold, mediating resistance through crosstalk with other signaling pathways frontiersin.orgfrontiersin.org.
Preclinical studies have shown that despite promising anti-tumor activity as a monotherapy, the clinical efficacy of FAK inhibitors can be limited due to the development of resistance frontiersin.orgfrontiersin.org. This highlights the need to explore combination therapies to enhance the effectiveness of this compound frontiersin.orgfrontiersin.org.
While specific detailed mechanisms of acquired resistance to this compound are not extensively described in the provided search results, the broader context of FAK inhibitor resistance suggests potential avenues. FAK is known to mediate drug resistance through various mechanisms, including promoting survival signaling and interacting with other pathways mdpi.comfrontiersin.orgfrontiersin.org. For instance, FAK-mediated survival signaling can confer resistance to BRAF inhibitors in melanoma, and combining BRAF and FAK inhibition has been explored to overcome this mdpi.com. Similarly, FAK activation can enhance Wnt/β-catenin pathway activation, contributing to BRAF inhibitor resistance in colorectal cancer mdpi.com.
Further research is required to fully elucidate the specific resistance mechanisms that emerge in response to this compound treatment in different tumor types. This understanding will be crucial for designing effective combination strategies or identifying patient populations most likely to benefit from treatment.
Combination Therapeutic Strategies with Bi 853520
Synergistic Effects with Conventional Chemotherapeutic Agents
BI-853520 has demonstrated increased biologic effects when combined with chemotherapy in various cancer cell lines researchgate.netnih.gov. Combining FAK inhibitors with chemotherapy can enhance the anticancer effect synergistically nih.gov.
Enhanced Efficacy in Chemoresistant Models
FAK plays a pivotal role in regulating chemoresistance across various cancers nih.govfrontiersin.org. Targeting FAK has shown sensitizing effects on various chemotherapy treatments nih.gov. For instance, in ovarian cancer cell lines, this compound treatment increased the sensitivity to clinical chemotherapy agents like paclitaxel (B517696) and cisplatin (B142131) nih.gov. In mouse models of ovarian cancer, the combination of paclitaxel with this compound greatly reduced tumor growth compared to monotherapy groups, suggesting that this compound improves sensitivity to chemotherapy in vivo nih.gov. Similarly, combining FAK inhibitors with chemotherapy has shown promising synergistic effects and the potential to overcome chemoresistance in non-small cell lung cancer (NSCLC) tandfonline.comtandfonline.com.
Rational Combinations with Targeted Therapies
Given FAK's role as a signaling hub that can buffer stress following treatment with targeted therapies, combining FAK inhibitors with targeted agents is a rational approach to reveal vulnerabilities not evident with monotherapy nih.gov.
Synergy with RTK Inhibitors
FAK can mediate resistance to receptor tyrosine kinase (RTK) inhibitors nih.gov. Combining FAK inhibitors with RTK inhibitors has shown synergistic effects in preclinical models mdpi.com. For example, FAK inhibition has been shown to synergize with KRAS G12C inhibitors in treating cancer by regulating the FAK-YAP signaling pathway and reducing drug resistance patsnap.com. Studies have demonstrated that KRAS G12C inhibition can induce sustained activation of FAK, and combining a FAK inhibitor like IN10018 (this compound) with a KRAS G12C inhibitor can achieve synergistic anticancer effects and reduce drug resistance patsnap.com. In EGFR-mutated NSCLC xenograft models, a FAK inhibitor enhanced the effects of EGFR-TKI-induced tumor growth inhibition researchgate.net. Combining FAK inhibitors with MEK or KRAS inhibitors can potentially restore the sensitivity of drug-resistant cells nih.gov.
Interactions with mTORC1 or MEK Pathway Inhibitors
This compound has been shown to downregulate the activation of the PI3K/AKT/mTOR signaling pathway researchgate.netnih.gov. FAK inhibition can suppress the PI3K/AKT/mTOR pathway in ovarian cancer cells researchgate.netnih.govnih.gov. Combining FAK inhibitors with mTORC1 inhibitors appears feasible to improve efficacy against drug-resistant cancers, although clinical validation is needed nih.gov. In preclinical studies, significant synergies have been noted when FAK inhibitors were combined with mTOR inhibitors nih.gov. Furthermore, combining FAK inhibitors with MEK inhibitors has been explored. A clinical trial is investigating the combination of a FAK kinase inhibitor (IN10018) and a MEK inhibitor (cobimetinib) in patients with metastatic uveal and cutaneous melanoma nih.gov. Combining FAK inhibition therapy can potentially restore the sensitivity of drug-resistant cells to MEK inhibitors nih.gov.
Integration with Immunotherapeutic Modalities
FAK plays a role in the tumor microenvironment and can influence tumor immune response tandfonline.com. Combining FAK inhibitors with immunotherapy is being explored to enhance anti-tumor immunity escholarship.orgnih.govtandfonline.com.
Combination with Immune Checkpoint Inhibitors
Focal adhesion kinase inhibitors are currently undergoing clinical testing in combination with anti-PD-1 immune checkpoint inhibitors nih.govdntb.gov.uaresearchgate.net. Combining FAK inhibitors with immune checkpoint inhibitors may overcome resistance and improve antitumor efficacy nih.govresearchgate.net. Preclinical studies have shown that FAK inhibition can increase immune surveillance, enhance sensitivity to T cell immunotherapy and treatment with PD-1 antagonists, and ultimately delay tumor progression mdpi.comresearchgate.net. In mouse models, combining a FAK inhibitor with activating antibodies targeting T-cell costimulatory receptors like OX40 or 4-1BB resulted in potent anti-tumor efficacy, which was dependent on CD8 T-cells researchgate.netelifesciences.org. The combination of FAK inhibition and PD-1 blockade therapy synergistically retarded primary and metastatic tumor growth in certain tumor models researchgate.net.
Here is a summary of some preclinical and clinical findings regarding this compound combination therapies:
| Combination Partner | Cancer Type / Model | Observed Effect | Source(s) |
| Paclitaxel (Chemotherapy) | Ovarian cancer cell lines (SKOV3, OVCAR3), mouse models | Increased sensitivity to chemotherapy, reduced tumor growth | researchgate.netnih.gov |
| Cisplatin (Chemotherapy) | Ovarian cancer cell lines (SKOV3, OVCAR3) | Increased sensitivity to chemotherapy | nih.gov |
| KRAS G12C Inhibitors | KRAS G12C mutant cancer models | Synergistic anticancer effects, reduced drug resistance | patsnap.com |
| Cobimetinib (MEK Inhibitor) | Metastatic uveal and cutaneous melanoma | Under clinical investigation for combination therapy | nih.gov |
| Anti-PD-1 Immune Checkpoint Inhibitors | Various cancer models | Enhanced anti-tumor immunity, delayed tumor progression, synergistic effects | mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net |
| T-cell costimulatory antibodies (OX40, 4-1BB) | SCC6.2 tumor model (mouse) | Potent anti-tumor efficacy, complete tumor regression (CD8 T-cell dependent) | researchgate.netelifesciences.org |
| Radiotherapy | Pancreatic cancer (mouse model) | Enhanced anti-tumor efficacy, reduced tumor growth, increased survival | portlandpress.comcancerbiomed.org |
Co-stimulation with Agonistic Antibodies (e.g., OX40, 4-1BB)
Studies have investigated the potential for synergistic anti-tumor effects when combining this compound with agonistic antibodies against co-stimulatory receptors like OX40 (also known as TNFRSF4 or CD134) and 4-1BB (also known as TNFRSF9 or CD137) nih.govresearchgate.netportlandpress.com. This approach aims to enhance T-cell-mediated anti-tumor immunity nih.govelifesciences.org.
Preclinical research using murine cancer models, specifically CD80-negative squamous cell carcinoma (SCC) and pancreatic cancer cell lines that showed limited response to this compound monotherapy, demonstrated that combining this compound with agonistic antibodies targeting OX40 or 4-1BB resulted in enhanced anti-tumor immunity nih.govelifesciences.org. In some instances, this combination led to complete, CD8 T-cell-dependent tumor regression and the establishment of lasting immunological memory nih.govelifesciences.org.
Specifically, in SCC6.2 tumors, treatment with Vehicle + anti-4-1BB agonistic antibody resulted in a proportion of tumors undergoing complete regression and the remainder showing delayed growth elifesciences.org. Combining anti-4-1BB with this compound further improved this response, increasing the rate of complete regression and enhancing growth delay in the remaining tumors elifesciences.org. Similarly, while treatment of SCC6.2 tumors with Vehicle + anti-OX40 agonistic antibody resulted in some complete regressions and growth delays, combining anti-OX40 with this compound led to complete regression of all tumors in the study nih.govelifesciences.org.
In Panc47 tumors, neither anti-4-1BB nor anti-OX40 agonistic antibodies had an effect on tumor growth when administered alone elifesciences.org. However, when combined with this compound, both anti-4-1BB and anti-OX40 caused a significant growth delay elifesciences.org. These findings suggest that FAK inhibition by this compound can render certain tumors sensitive to anti-4-1BB and anti-OX40 immunotherapies elifesciences.org.
The enhanced efficacy observed with the combination of this compound and anti-OX40 or anti-4-1BB antibodies has been linked to an increase in CD8+ T cell numbers and a decrease in suppressive regulatory T cells (Tregs) and macrophages within the tumor microenvironment portlandpress.com. Furthermore, studies have indicated that ICOS expression on CD8+ T-cells and non-Treg CD4+ T-cells is markedly increased following FAK inhibitor administration, and blocking ICOS signaling impaired the anti-tumor efficacy of the combination therapy, suggesting the involvement of ICOS+ T-cells elifesciences.org.
The following table summarizes representative preclinical data on tumor response rates for SCC6.2 tumors treated with this compound in combination with 4-1BB or OX40 agonistic antibodies:
| Treatment Group | Complete Regression Rate (SCC6.2 tumors) | Growth Delay Observed (SCC6.2 tumors) |
| Vehicle + anti-4-1BB | 2 out of 8 elifesciences.org | 6 out of 8 elifesciences.org |
| This compound + anti-4-1BB | 4 out of 8 elifesciences.org | 4 out of 8 elifesciences.org |
| Vehicle + anti-OX40 | 2 out of 8 nih.govelifesciences.org | 6 out of 8 nih.gov |
| This compound + anti-OX40 | 8 out of 8 nih.govelifesciences.org | Not applicable (all regressed) |
These preclinical data highlight the potential of combining FAK inhibition with co-stimulatory receptor agonists as a therapeutic strategy to enhance anti-tumor immunity, particularly in tumor types that may be less responsive to FAK inhibition alone nih.govelifesciences.org.
Advanced Methodologies and Future Research Directions
Preclinical Pharmacodynamic Assessments and Target Engagement Studies
Preclinical pharmacodynamic (PD) assessments are critical for evaluating the biological effects of BI-853520 and confirming its interaction with the intended target, FAK, within a living system. These studies aim to demonstrate on-target FAK modulation. For instance, preclinical toxicology studies in rats and dogs have been conducted for this compound. nih.gov Pharmacodynamic analyses in clinical trials have also demonstrated on-target FAK modulation by this compound. nih.govnih.govresearchgate.netascopubs.org
Target engagement studies, often utilizing techniques such as measuring the phosphorylation status of FAK (e.g., at Y397), are essential to confirm that this compound is effectively binding to and inhibiting FAK activity in preclinical models and patient samples. nih.govmdpi.comnih.gov In vitro studies have shown that this compound inhibits recombinant FAK with an IC50 of 1 nM and represses Y397-FAK autophosphorylation in various cell lines. nih.govmedchemexpress.commdpi.com In vivo studies in murine xenograft models have also demonstrated rapid and persistent inhibition of FAK autophosphorylation in tumor tissue following this compound treatment. frontiersin.org Preliminary PD analysis in tumor biopsies from clinical trials has shown target engagement, with a substantial reduction in the ratio of active pFAK/total FAK observed in some patients treated with this compound. nih.govascopubs.org
These assessments provide crucial data for understanding the relationship between drug exposure, target inhibition, and anti-tumor activity, guiding dose selection and treatment schedules for clinical trials. nih.govclinmedjournals.orgclinmedjournals.org
Investigation of FAK's Kinase-Independent Scaffolding Functions
Beyond its well-characterized kinase activity, FAK also functions as a scaffolding protein, mediating protein-protein interactions that contribute to tumor progression and drug resistance. tandfonline.comresearchgate.netmdpi.comtandfonline.comfrontiersin.org These kinase-independent functions are not inhibited by traditional ATP-competitive FAK inhibitors like this compound, which primarily block the kinase domain. tandfonline.comresearchgate.netfrontiersin.orgfrontiersin.orgoup.com
Research into FAK's scaffolding roles includes investigating its interactions with various proteins in both the cytoplasm and the nucleus. researchgate.netmdpi.combiologists.com For example, nuclear FAK can interact with transcription factors and act as a scaffold for complexes that modulate chromatin accessibility and regulate gene expression involved in processes like apoptosis, inflammation, and cell cycle. mdpi.combiologists.com One of the earliest discovered kinase-independent functions involves nuclear FAK stabilizing the p53-MDM2 complex, leading to p53 degradation. mdpi.com
Understanding these scaffolding functions is vital because they can contribute to resistance to kinase inhibitors. tandfonline.comfrontiersin.org Future research aims to fully elucidate the mechanisms by which FAK's scaffolding activity promotes tumorigenesis and to identify strategies to target these non-catalytic functions. tandfonline.comfrontiersin.orgoup.com
Development of Novel FAK Targeting Approaches (e.g., Proteolysis Targeting Chimeras – PROTACs)
Given the limitations of targeting only the kinase activity, novel approaches are being developed to more comprehensively inhibit FAK function. Proteolysis Targeting Chimeras (PROTACs) represent a promising strategy to induce the degradation of the target protein rather than just inhibiting its enzymatic activity. tandfonline.comresearchgate.netfrontiersin.orgoup.com
FAK-targeting PROTACs are designed as heterobifunctional molecules that simultaneously bind to FAK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FAK. tandfonline.comresearchgate.netfrontiersin.orgoup.com This approach has the potential to overcome the limitations of kinase inhibitors by degrading both the kinase-dependent and kinase-independent scaffolding functions of FAK. tandfonline.comfrontiersin.orgfrontiersin.orgoup.com
Preclinical studies are exploring the efficacy of FAK PROTACs. For instance, some FAK-targeting PROTACs have shown rapid and reversible FAK degradation in various cell lines and demonstrated improved activity in inhibiting cancer cell invasion compared to parent kinase inhibitors. researchgate.netfrontiersin.orgfrontiersin.org The development of FAK-targeting PROTACs is an active area of research aimed at creating more effective FAK-targeted therapies. tandfonline.comresearchgate.netfrontiersin.org
Strategies for Overcoming Intrinsic and Acquired Resistance
Despite the preclinical and some clinical activity of FAK inhibitors like this compound, the development of intrinsic and acquired resistance remains a significant challenge in cancer therapy. tandfonline.comonclive.comnih.govnih.gov Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Resistance to FAK inhibitors can arise through various mechanisms, including the activation of alternative signaling pathways that compensate for FAK inhibition. nih.govaacrjournals.org For example, receptor tyrosine kinases (RTKs) such as EGFR and HER2 can directly phosphorylate FAK at Y397, reactivating downstream signaling and promoting resistance to FAK kinase inhibitors. aacrjournals.org The FAK pathway is also involved in mediating resistance to other anticancer therapies, including chemotherapy and targeted agents like BRAF/MEK inhibitors and EGFR-TKIs. tandfonline.comonclive.comnih.gov
Strategies to overcome resistance include combination therapies. Preclinical studies have shown that combining FAK inhibitors with other agents, such as chemotherapy, RTK inhibitors, or MAPK inhibitors, can enhance anti-tumor effects and overcome resistance. tandfonline.comonclive.comnih.govnih.govnih.govpatsnap.com For instance, combining FAK inhibitors with EGFR-TKIs has shown potential to overcome resistance mediated by the activation of FAK/AKT and ERK pathways via integrins. tandfonline.com Additionally, targeting stromal components, such as cancer-associated fibroblasts (CAFs), which contribute to drug resistance through FAK-mediated mechanisms, is another potential strategy. tandfonline.comnih.govpatsnap.com The development of PROTACs that degrade FAK's scaffolding functions also offers a potential avenue to circumvent resistance mechanisms dependent on these functions. tandfonline.comfrontiersin.orgfrontiersin.orgoup.com
Computational and Systems Biology Approaches for Biomarker Discovery
Computational and systems biology approaches are increasingly being utilized to identify biomarkers that can predict response to FAK inhibitors like this compound and to understand the complex biological networks influenced by FAK inhibition. liverpool.ac.uknih.govfortunejournals.comiu.edu
These approaches involve the integration and analysis of large-scale biological data, including genomics, proteomics, and transcriptomics data. liverpool.ac.uknih.govfortunejournals.comiu.edu By applying computational techniques such as machine learning and network analysis, researchers can identify molecular signatures or pathways associated with sensitivity or resistance to FAK inhibition. liverpool.ac.uknih.govfortunejournals.com
For example, biomarker analysis and gene set enrichment studies have suggested that the efficacy of this compound in xenograft models is linked to a mesenchymal tumor phenotype, characterized by low E-cadherin expression. nih.govmdpi.comfrontiersin.org Conversely, E-cadherin positive tumors were found to be less sensitive to this compound. nih.gov Computational approaches can help to further explore these associations and identify additional predictive biomarkers. liverpool.ac.uknih.govfortunejournals.com
The goal is to develop computational models that can predict patient response to FAK inhibitors, enabling patient stratification and personalized treatment strategies. liverpool.ac.uknih.govfortunejournals.comiu.edu These methods also contribute to a deeper understanding of the underlying biological mechanisms of FAK signaling and the impact of its inhibition on cellular processes and the tumor microenvironment. tandfonline.comresearchgate.netliverpool.ac.uknih.govfortunejournals.com
Q & A
Q. What experimental methodologies are recommended for assessing BI-853520's inhibitory activity against FAK in vitro?
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Q. What are the essential controls for validating this compound's specificity in FAK inhibition?
Advanced Research Questions
Q. How can transcriptomic data from this compound-treated models be systematically analyzed to identify mechanism-driven biomarkers?
Q. What strategies address contradictory efficacy results between preclinical models and early-phase clinical trials?
Q. How should combination therapies involving this compound be experimentally optimized to minimize toxicity?
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated cohorts?
Apply mixed-effects models to account for inter-patient variability in pharmacokinetic/pharmacodynamic (PK/PD) data. Cluster analysis (e.g., k-means) can stratify responders vs. non-responders based on baseline FAK expression or tumor mutational burden. Bayesian adaptive trial designs may improve efficiency in early-phase studies .
Methodological Guidelines
- Reproducibility : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry standards, including detailed synthesis, characterization, and statistical methods .
- Data Contradictions : Use sensitivity analyses to weigh evidence from conflicting sources (e.g., preclinical vs. clinical data), prioritizing mechanistic consistency over isolated observations .
- Clinical Translation : Reference FAIR (Findable, Accessible, Interoperable, Reusable) principles when sharing datasets from this compound studies to facilitate meta-research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
